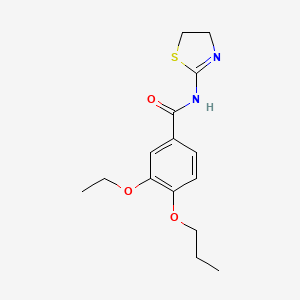
2-(5,6-dimethyl-1-benzofuran-3-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5,6-dimethyl-1-benzofuran-3-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that has been extensively studied for its potential applications in scientific research. TSPO is a mitochondrial protein that is involved in a wide range of biological processes, including cholesterol transport, apoptosis, and inflammation. DPA-714 has been shown to have a high affinity for TSPO and can be used as a tool to study the role of TSPO in various physiological and pathological conditions.
作用机制
2-(5,6-dimethyl-1-benzofuran-3-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide binds selectively to TSPO, which is expressed in high levels in activated microglia, astrocytes, and other cells involved in the immune response. TSPO is thought to play a key role in the regulation of mitochondrial function, apoptosis, and inflammation. By binding to TSPO, 2-(5,6-dimethyl-1-benzofuran-3-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide can modulate these processes and potentially reduce inflammation and neurodegeneration.
Biochemical and Physiological Effects:
2-(5,6-dimethyl-1-benzofuran-3-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide has been shown to have a number of biochemical and physiological effects. In animal models, 2-(5,6-dimethyl-1-benzofuran-3-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide has been shown to reduce neuroinflammation and oxidative stress, improve cognitive function, and reduce neuronal damage. 2-(5,6-dimethyl-1-benzofuran-3-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide has also been shown to have anti-anxiety and anti-depressant effects in animal models.
实验室实验的优点和局限性
One of the main advantages of using 2-(5,6-dimethyl-1-benzofuran-3-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide in lab experiments is its high selectivity for TSPO. This allows researchers to study the role of TSPO in various biological processes without the confounding effects of other proteins. However, one limitation of using 2-(5,6-dimethyl-1-benzofuran-3-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide is that it is a synthetic compound and may not accurately reflect the effects of endogenous ligands that bind to TSPO. Additionally, the effects of 2-(5,6-dimethyl-1-benzofuran-3-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide may vary depending on the dose and duration of treatment.
未来方向
There are several future directions for research on 2-(5,6-dimethyl-1-benzofuran-3-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide and TSPO. One area of research is the development of more selective ligands for TSPO that can be used to study specific isoforms of the protein. Another direction is the investigation of the role of TSPO in other biological processes, such as cancer and cardiovascular disease. Additionally, the development of TSPO-targeted therapies for neurodegenerative diseases is an area of active research.
合成方法
The synthesis of 2-(5,6-dimethyl-1-benzofuran-3-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide involves a series of chemical reactions that start with the condensation of 5,6-dimethyl-1-benzofuran-3-carboxylic acid with 2-amino-4-chloropyridine to form the corresponding amide. The amide is then reacted with thioacetic acid to form the thioester, which is subsequently reacted with 2-bromoacetophenone to form the final product, 2-(5,6-dimethyl-1-benzofuran-3-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide. The synthesis of 2-(5,6-dimethyl-1-benzofuran-3-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide has been optimized to yield high purity and high yields.
科学研究应用
2-(5,6-dimethyl-1-benzofuran-3-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is the role of TSPO in neuroinflammation and neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. 2-(5,6-dimethyl-1-benzofuran-3-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide has been shown to have anti-inflammatory and neuroprotective effects in animal models of these diseases, suggesting that TSPO may be a potential therapeutic target.
属性
IUPAC Name |
2-(5,6-dimethyl-1-benzofuran-3-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-12-7-15-14(10-25-18(15)8-13(12)2)9-19(24)23-20-22-17(11-26-20)16-5-3-4-6-21-16/h3-8,10-11H,9H2,1-2H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKHGJFYQRHQAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC=C2CC(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,6-dimethyl-1-benzofuran-3-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N,N-dimethyl-2-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]benzenesulfonamide](/img/structure/B7476849.png)
![[2-(2,4-Dimethoxyphenyl)-2-oxoethyl] 4-(3,5-dimethylpyrazol-1-yl)benzoate](/img/structure/B7476854.png)
![N-(1-cyclopropylpiperidin-4-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7476858.png)


![2-[[2-(4-Iodophenoxy)acetyl]-propan-2-ylamino]acetamide](/img/structure/B7476877.png)
![[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7476891.png)
![N-(3-chlorophenyl)-2-[2-(cyclohexylmethylamino)-2-oxoethyl]sulfanylbenzamide](/img/structure/B7476893.png)

![Ethyl 4-[[1-(3,4-difluorophenyl)sulfonylpiperidine-4-carbonyl]amino]benzoate](/img/structure/B7476918.png)